Chk-IN-1's Dual CHK1/CHK2 Profile vs. CHK1-Selective Inhibitors: Target Spectrum Comparison
Chk-IN-1 is characterized as a dual inhibitor of both CHK1 and CHK2 . This contrasts with CHK1-selective inhibitors such as MK-8776 (CHK1 IC50 = 3 nM, 500-fold selectivity over CHK2) , LY2603618 (CHK1 IC50 = 7 nM, >1000-fold selectivity) , and PF-477736 (CHK1 Ki = 0.49 nM, ~100-fold selectivity) [1]. AZD7762, while also a dual CHK1/CHK2 inhibitor (CHK1 IC50 = 5 nM, equally potent against CHK2) , is a distinct chemical scaffold. The dual-target profile of Chk-IN-1 is a defining characteristic that determines its utility in experimental systems.
| Evidence Dimension | Target Selectivity Profile |
|---|---|
| Target Compound Data | Dual CHK1/CHK2 inhibitor (specific IC50 values not publicly available) |
| Comparator Or Baseline | MK-8776: CHK1-selective (IC50 3 nM, 500-fold over CHK2); LY2603618: CHK1-selective (IC50 7 nM, >1000-fold); AZD7762: Dual CHK1/CHK2 (IC50 5 nM, equally potent) |
| Quantified Difference | Qualitative difference: Dual (CHK1/CHK2) vs. CHK1-selective profile |
| Conditions | Classification based on vendor specifications and literature |
Why This Matters
The dual CHK1/CHK2 inhibition profile of Chk-IN-1 is critical for studies where abrogation of both checkpoint kinases is required; procurement of a CHK1-selective inhibitor would alter the experimental outcome.
- [1] MedChemExpress. PF 477736 Product Datasheet. Catalog No. HY-10032. View Source
